molecular formula C8H10N4O2S B12084615 Tin arsenide CAS No. 39332-13-3

Tin arsenide

カタログ番号: B12084615
CAS番号: 39332-13-3
分子量: 226.26 g/mol
InChIキー: OPKFIKAYNXEJQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

スズ砒素は、スズとヒ素からなる結晶性固体化合物です。半導体特性が知られており、さまざまな電子機器や光学用途で使用されています。この化合物の独自の特性は、科学研究と産業用途において関心の対象となっています。

準備方法

合成経路と反応条件: スズ砒素は、いくつかの方法によって合成できます。一般的な方法の1つは、スズとヒ素を高温で直接反応させることです。反応は次のように表すことができます。

3 Sn+2 AsSn3As2\text{3 Sn} + \text{2 As} \rightarrow \text{Sn}3\text{As}_2 3 Sn+2 As→Sn3​As2​

この反応は通常、ヒ素が揮発性であるため、損失を防ぐために密閉された環境で行われます。

工業生産方法: スズ砒素の工業生産では、高純度のスズとヒ素が使用されることが多いです。材料は、目的の化合物が形成されるように制御された環境で加熱されます。電子用途向けの高品質なスズ砒素薄膜を製造するため、分子線エピタキシー(MBE)や化学気相成長(CVD)などの高度な技術も採用されています。

化学反応の分析

反応の種類: スズ砒素は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

    酸化: スズ砒素は、酸素または他の酸化剤を使用して酸化させることができ、酸化スズと三酸化ヒ素が生成されます。

    還元: スズ砒素を含む還元反応は、通常、水素や水素化リチウムアルミニウムなどの強力な還元剤を必要とします。

    置換: スズ砒素がハロゲンと反応すると、置換反応が起こり、スズハロゲン化物とヒ素ハロゲン化物が生成されます。

主要な生成物:

    酸化: 酸化スズ(SnO₂)と三酸化ヒ素(As₂O₃)

    還元: スズ(Sn)とヒ素(As)

    置換: スズハロゲン化物(例:SnCl₂)とヒ素ハロゲン化物(例:AsCl₃)

科学的研究の応用

スズ砒素は、科学研究において幅広い用途を持っています。

    化学: さまざまな化学センサーや検出器で半導体材料として使用されています。

    生物学: 生体イメージングや医療診断における造影剤としての可能性を探る研究が進められています。

    医学: スズ砒素の独自の特性は、標的薬物送達システムを含む、潜在的な治療用途について調査されています。

    産業: トランジスタ、発光ダイオード(LED)、太陽電池などの電子機器の製造に使用されています。 {_svg_1}

作用機序

スズ砒素が作用を発揮するメカニズムは、主にその半導体特性に関連しています。光や電界と相互作用するため、光学用途に使用されます。化合物の電気伝導性とその光との相互作用は、電子機器における機能性に不可欠です。関与する分子標的と経路には、材料内での電子とホールの移動を促進する伝導帯と価電子帯が含まれます。

類似化合物:

  • ヒ化ガリウム(GaAs)
  • ヒ化インジウム(InAs)
  • ヒ化亜鉛(Zn₃As₂)

比較:

  • ヒ化ガリウム: ヒ化ガリウムは、スズ砒素と同様に、優れた電子特性を持つIII-V族半導体です。ヒ化ガリウムは、高周波数および光電子用途でより広く使用されています。
  • ヒ化インジウム: ヒ化インジウムは、高い電子移動度が知られており、高速電子デバイスに適しています。一方、スズ砒素は、さまざまな用途で汎用性のある特性のバランスを提供します。
  • ヒ化亜鉛: ヒ化亜鉛も別の半導体材料ですが、スズ砒素に比べて使用されることはほとんどありません。スズ砒素は、その特性の組み合わせが独特であるため、特定の用途でより魅力的です。

類似化合物との比較

  • Gallium arsenide (GaAs)
  • Indium arsenide (InAs)
  • Zinc arsenide (Zn₃As₂)

Comparison:

  • Gallium arsenide: Like tin arsenide, gallium arsenide is a III-V semiconductor with excellent electronic properties. gallium arsenide is more widely used in high-frequency and optoelectronic applications.
  • Indium arsenide: Indium arsenide is known for its high electron mobility, making it suitable for high-speed electronic devices. This compound, on the other hand, offers a balance of properties that make it versatile for various applications.
  • Zinc arsenide: Zinc arsenide is another semiconductor material, but it is less commonly used compared to this compound. This compound’s unique combination of properties makes it more attractive for certain applications.

特性

CAS番号

39332-13-3

分子式

C8H10N4O2S

分子量

226.26 g/mol

IUPAC名

3-(7H-purin-6-ylsulfanyl)propane-1,2-diol

InChI

InChI=1S/C8H10N4O2S/c13-1-5(14)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-5,13-14H,1-2H2,(H,9,10,11,12)

InChIキー

OPKFIKAYNXEJQA-UHFFFAOYSA-N

正規SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(CO)O

製品の起源

United States

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